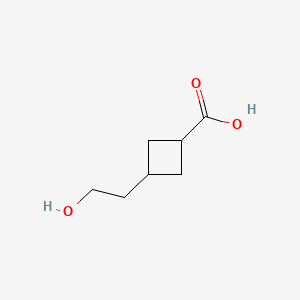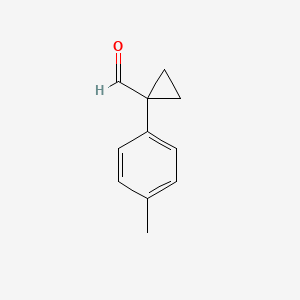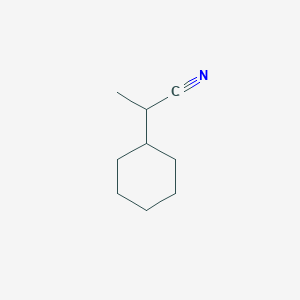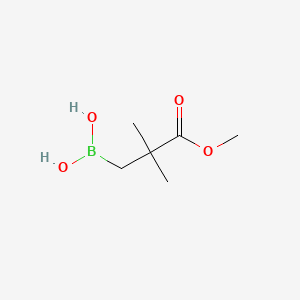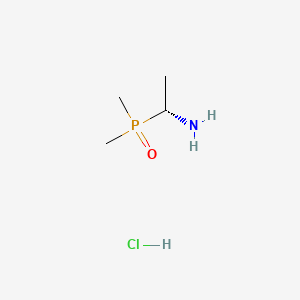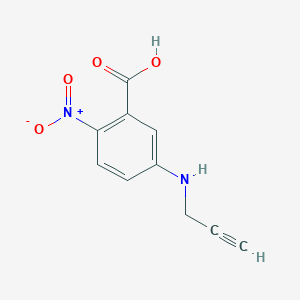![molecular formula C10H13N3O2 B15316103 Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate](/img/structure/B15316103.png)
Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate is a heterocyclic compound with a bicyclic structure. It is part of the pyrido[4,3-D]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate typically involves the condensation of pyridine and pyrimidine derivatives. One common method includes the reaction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines . The reaction conditions often involve the use of solvents like ethanol and catalysts such as trifluoromethanesulfonic anhydride .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Trifluoromethanesulfonic anhydride, palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrido[4,3-D]pyrimidine derivatives with additional oxygen functionalities, while reduction could lead to more saturated analogs .
Aplicaciones Científicas De Investigación
Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one
- 7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine
- 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine
Uniqueness
Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate is unique due to its specific ethyl ester functional group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for targeted synthesis and research applications .
Propiedades
Fórmula molecular |
C10H13N3O2 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
ethyl 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C10H13N3O2/c1-2-15-10(14)9-12-6-7-5-11-4-3-8(7)13-9/h6,11H,2-5H2,1H3 |
Clave InChI |
VBFMWGCWTSTHML-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC=C2CNCCC2=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


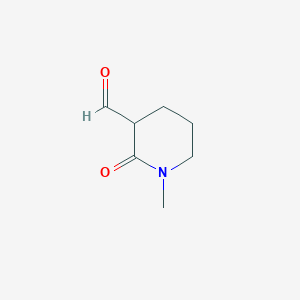
![1-[3-Fluoro-4-(propan-2-yloxy)phenyl]methanaminehydrochloride](/img/structure/B15316024.png)

![2-(N-{[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)aceticacid](/img/structure/B15316034.png)


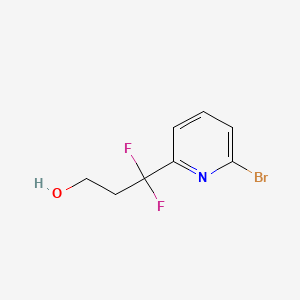
![Ethyl 2-{spiro[4.5]decan-8-ylidene}acetate](/img/structure/B15316050.png)
